7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . By occupying the site of action at succinate dehydrogenase, these compounds interfere with the tricarboxylic acid cycle, leading to the death of the pathogen .
Biochemical Pathways
For instance, they can inhibit the tricarboxylic acid cycle by interfering with succinate dehydrogenase . This inhibition disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .
Result of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have shown promising in vitro activities against rhizoctonia cerealis .
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs). The interaction with CDKs, especially CDK2, is of particular interest due to its implications in cell cycle regulation and cancer therapy . The binding of this compound to CDK2 inhibits its activity, thereby affecting the phosphorylation of downstream targets and ultimately leading to cell cycle arrest.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the inhibition of CDK2 by this compound leads to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of CDK2 activity by binding to its active site. This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase . Furthermore, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of CDK2 activity over time . Long-term exposure to this compound has been associated with persistent cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially influencing the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of this compound within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles.
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEQCLGRNQBOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.